molecular formula C4H8N4O2 B1674598 (S)-2-氨基-4-叠氮基丁酸 CAS No. 120042-14-0

(S)-2-氨基-4-叠氮基丁酸

货号 B1674598
CAS 编号: 120042-14-0
分子量: 144.13 g/mol
InChI 键: NNWQLZWAZSJGLY-VKHMYHEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

“(S)-2-Amino-4-azidobutanoic acid” is a chemical compound used in scientific research. It is also known as 4-Azido-L-homoalanine . It is an amino acid analog that contains a small modification and its azido moiety can be fed to cultured cells and incorporated into proteins during active protein synthesis .


Molecular Structure Analysis

The empirical formula of “(S)-2-Amino-4-azidobutanoic acid” is C4H8N4O2 . The CAS Number is 942518-29-8 . The molecular weight is 180.59 .


Chemical Reactions Analysis

The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Copper-free alternatives with strained internal alkynes are also available (SPAAC) .


Physical And Chemical Properties Analysis

“(S)-2-Amino-4-azidobutanoic acid” is a solid substance . It is soluble in water . The melting point is expected to be in the range of 125-127°C .

科学研究应用

Bioorthogonal Chemistry

L-Azidohomoalanine (AHA) is used in bioorthogonal chemistry, a field that involves the use of artificial chemical functional groups that can react with each other under physiological conditions without interfering with natural biochemical processes . AHA, an amino acid analog of methionine, contains a small azido moiety modification . This compound can be fed to cultured cells and incorporated into proteins during active protein synthesis .

Protein Labeling

AHA is used for protein labeling, a process that involves the introduction of a chemical tag into a protein of interest . This tag can be a fluorescent dye, a radioactive isotope, or a bioorthogonal chemical handle . The azide group in AHA serves as a bioorthogonal handle that can be selectively reacted with other chemical groups, allowing the labeled protein to be visualized or isolated from a complex mixture .

Genetic Code Expansion

AHA can be used in genetic code expansion, a technique that allows the incorporation of non-canonical amino acids into proteins . In one study, researchers engineered the intracellular biosynthesis of AHA from O-acetyl-L-homoserine and NaN3, and achieved its direct incorporation into recombinant target proteins by AUG codon reassignment in a methionine-auxotroph E. coli strain .

Posttranslational Modifications

AHA can be used to study posttranslational modifications (PTMs), which are chemical modifications that occur in a protein after it has been synthesized . PTMs can alter the function, localization, or interactions of a protein. The azide group in AHA can serve as a chemical reporter that allows the detection and analysis of PTMs .

Drug Development

The unique properties of AHA make it a valuable tool in drug development. It can be used to create protein-drug conjugates, where a drug molecule is chemically linked to a protein . The protein can serve as a delivery vehicle, guiding the drug to its target cells, while the drug can exert its therapeutic effect .

Metabolic Engineering

AHA can be used in metabolic engineering, a field that involves the modification of cellular metabolism to increase the production of certain substances . In one study, researchers diverted the host’s methionine biosynthetic pathway towards the production of AHA .

安全和危害

“(S)-2-Amino-4-azidobutanoic acid” should be used in a safe environment . Direct contact with skin and eyes should be avoided to prevent irritation and damage . After use and handling, it should be thoroughly washed with a large amount of water to ensure complete removal of residues .

属性

IUPAC Name

(2S)-2-amino-4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQLZWAZSJGLY-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152664
Record name (S)-2-Amino-4-azidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-azidobutanoic acid

CAS RN

120042-14-0
Record name (S)-2-Amino-4-azidobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120042140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-4-azidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does AHA get incorporated into proteins?

A1: AHA mimics the structure of the amino acid methionine and is recognized by the cellular machinery responsible for protein synthesis. [, , , ]. During translation, AHA is incorporated into nascent polypeptide chains in place of methionine [, , , , ].

Q2: How does AHA help study protein synthesis and degradation?

A2: AHA serves as a marker for newly synthesized proteins. By introducing AHA for a specific time (pulse), researchers can track the fate of these proteins, providing insights into protein synthesis rates, degradation pathways (like autophagy), and protein half-life [, , ].

Q3: What is the molecular formula and weight of AHA?

A3: The molecular formula of AHA is C4H8N4O2, and its molecular weight is 144.13 g/mol.

Q4: What spectroscopic data is available for AHA?

A4: Spectroscopic data, such as NMR and mass spectrometry, are crucial for confirming AHA incorporation into proteins and characterizing its structure [, , ]. For specific details, please refer to individual publications focusing on AHA synthesis and characterization [].

Q5: Is AHA compatible with live cells?

A5: Yes, AHA exhibits good biocompatibility and can be used to label newly synthesized proteins in a variety of living cells, including bacteria, yeast, and mammalian cells [, , , , ].

Q6: Does AHA have any inherent catalytic properties?

A6: No, AHA itself does not possess catalytic properties. It is primarily used as a tool for bioconjugation and protein labeling due to the reactivity of its azide group.

Q7: How is AHA utilized in bioorthogonal reactions?

A7: The azide group of AHA readily participates in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) [, , , , ]. These reactions allow for the covalent attachment of various probes or tags to AHA-labeled proteins, enabling visualization, purification, or further analysis.

Q8: Are there computational studies on AHA incorporation?

A8: While computational studies specifically focusing on AHA incorporation are limited, molecular modeling techniques can be employed to understand its interaction with the ribosome and potential effects on protein structure.

Q9: How do structural modifications of AHA affect its activity?

A9: Structural modifications to AHA are primarily focused on altering the linker between the amino acid backbone and the azide group, influencing its reactivity in click reactions or its ability to be recognized by the translational machinery.

Q10: What are the formulation strategies for AHA?

A10: AHA is typically supplied as a solid and dissolved in appropriate solvents for experimental use. Its formulation can be optimized for specific applications, considering factors like solubility, stability, and compatibility with downstream analyses.

Q11: What are the safety concerns associated with AHA?

A11: While AHA is generally considered safe for laboratory use, standard safety precautions should be followed when handling any chemical. Always refer to the material safety data sheet (MSDS) provided by the supplier for specific information.

Q12: What are the limitations of AHA in in vivo studies?

A12: AHA's application in in vivo studies can be limited by its potential metabolism or clearance from the system. Moreover, the requirement for a click reaction to visualize labeled proteins can pose challenges for deep tissue imaging in live animals.

Q13: How is AHA quantified in biological samples?

A13: AHA itself is not directly quantified in biological samples. Its incorporation into proteins is assessed indirectly by detecting the probes or tags attached through click chemistry reactions.

Q14: Are there alternatives to AHA for studying protein synthesis?

A14: Yes, alternative methods for studying protein synthesis include stable isotope labeling by amino acids in cell culture (SILAC), radioisotope labeling with 35S-methionine, and puromycin labeling [, ]. Each method has its advantages and limitations, and the choice depends on the specific research question and experimental system.

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